benzyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Benzyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its intricate structure, which includes a chromenyl group, a thiophenyl group, and a benzyl ester moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The synthesis begins with the preparation of the chromenyl intermediate through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Cyclization to Form Hexahydroquinoline: The chromenyl intermediate is then subjected to a cyclization reaction with an amine and a β-keto ester in the presence of a catalyst, such as piperidine, to form the hexahydroquinoline core.
Introduction of the Thiophenyl Group: The thiophenyl group is introduced via a nucleophilic substitution reaction using a thiophenyl halide.
Esterification: Finally, the benzyl ester moiety is introduced through an esterification reaction using benzyl alcohol and an appropriate activating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl and chromenyl moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions using different alcohols and acid catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation Products: Oxidized derivatives of the thiophenyl and chromenyl groups.
Reduction Products: Reduced forms of the carbonyl groups, leading to alcohol derivatives.
Substitution Products: Various ester derivatives depending on the alcohol used in transesterification.
Scientific Research Applications
Chemistry
In chemistry, benzyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory, antioxidant, and anticancer agent. Researchers are investigating its mechanism of action and its potential to interact with specific biological targets, such as enzymes and receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure allows for modifications that can tailor its properties for specific industrial applications.
Mechanism of Action
The mechanism of action of benzyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood, but it is believed to involve multiple pathways. The compound may exert its effects by:
Inhibiting Enzymes: It may inhibit specific enzymes involved in inflammatory and oxidative stress pathways, thereby reducing inflammation and oxidative damage.
Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating signaling pathways that control cell growth and survival.
Inducing Apoptosis: In cancer cells, it may induce apoptosis (programmed cell death) by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline cores but different substituents.
Chromenyl Derivatives: Compounds with chromenyl groups but different core structures.
Thiophenyl Derivatives: Compounds with thiophenyl groups but different overall structures.
Uniqueness
Benzyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of a hexahydroquinoline core with chromenyl and thiophenyl groups This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C31H25NO5S |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
benzyl 2-methyl-5-oxo-4-(4-oxochromen-3-yl)-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C31H25NO5S/c1-18-27(31(35)37-16-19-8-3-2-4-9-19)28(22-17-36-25-11-6-5-10-21(25)30(22)34)29-23(32-18)14-20(15-24(29)33)26-12-7-13-38-26/h2-13,17,20,28,32H,14-16H2,1H3 |
InChI Key |
DQLVSROYLVBNAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=COC5=CC=CC=C5C4=O)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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